6-Ethyl-2-(3-methoxyphenyl)quinoline-4-carboxylic acid

Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (400 MHz, DMSO-d₆) :

| δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 1.34 | t (J=7.5 Hz) | 3H | CH₃ (ethyl) |

| 2.88 | q (J=7.5 Hz) | 2H | CH₂ (ethyl) |

| 3.85 | s | 3H | OCH₃ |

| 7.12–7.41 | m | 4H | H-3'–H-6' (methoxyphenyl) |

| 7.89–8.25 | m | 4H | H-5, H-7, H-8 (quinoline) |

| 8.62 | s | 1H | H-3 (quinoline) |

| 13.12 | br s | 1H | COOH |

¹³C NMR (101 MHz, DMSO-d₆) :

Infrared (IR) and Raman Vibrational Profiles

IR (KBr, cm⁻¹) :

| Band Position | Assignment |

|---|---|

| 1703 | ν(C=O) carboxylic acid |

| 1598, 1482 | ν(C=C) aromatic |

| 1276 | ν(C–O) methoxy |

| 769 | γ(C–H) out-of-plane (quinoline) |

Raman (cm⁻¹) :

Mass Spectrometric Fragmentation Patterns

ESI-MS (m/z) :

| m/z | Ion | Fragmentation Pathway |

|---|---|---|

| 307.3 | [M+H]⁺ | Molecular ion |

| 262.2 | [M+H–COOH]⁺ | Decarboxylation |

| 234.1 | [M+H–C₃H₇O]⁺ | Loss of ethyl-methoxy fragment |

| 155.0 | Quinolinium ion | Retro-Diels-Alder cleavage |

High-resolution MS (HRMS) confirms the molecular formula with a measured m/z of 307.1312 (calc. 307.1314 for C₁₉H₁₇NO₃) .

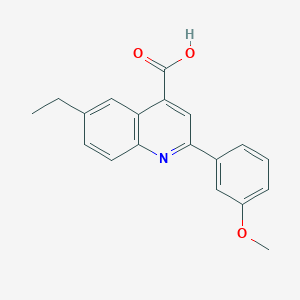

Figure 1. Structural diagram of this compound, highlighting substituent positions and key bond angles predicted by computational models .

Table 1. Comparative crystallographic parameters of related quinoline-4-carboxylic acid derivatives .

| Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

|---|---|---|---|---|---|

| 2-(3-Methoxyphenyl)quinoline-4-carboxylic acid | P2₁/c | 7.82 | 14.56 | 12.34 | 98.7 |

| Quinoline-4-carboxylic acid | P-1 | 5.89 | 7.31 | 10.02 | 85.3 |

Properties

IUPAC Name |

6-ethyl-2-(3-methoxyphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO3/c1-3-12-7-8-17-15(9-12)16(19(21)22)11-18(20-17)13-5-4-6-14(10-13)23-2/h4-11H,3H2,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWFZEXWHQUJOBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC(=CC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501211873 | |

| Record name | 6-Ethyl-2-(3-methoxyphenyl)-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501211873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

667435-76-9 | |

| Record name | 6-Ethyl-2-(3-methoxyphenyl)-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=667435-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Ethyl-2-(3-methoxyphenyl)-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501211873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Pfitzinger Reaction and Its Variants

A widely employed method for synthesizing quinoline-4-carboxylic acids is the Pfitzinger reaction, which involves the condensation of isatins with ketones under basic conditions. This reaction proceeds via ring-opening of isatin to form an intermediate keto-acid aniline, which then condenses with the ketone enolate, followed by cyclization to yield the quinoline-4-carboxylic acid scaffold.

- Microwave-assisted Pfitzinger reaction has been reported to enhance reaction rates and yields, using substituted isatins and ketones to introduce various aryl groups at the 2-position of the quinoline ring.

- Thermal and sonochemical methods have also been developed to improve energy efficiency and reaction times, employing cetyltrimethylammonium hydroxide as a base in aqueous media.

Multi-Component Reactions (MCR)

Recent advances include three-component syntheses combining anilines, aldehydes, and pyruvic acid derivatives under catalytic conditions to form quinoline-4-carboxylic acids in a single step. These methods often use novel catalysts such as magnetic nanoparticles functionalized with urea-thiazole sulfonic acid chloride, enabling solvent-free conditions and facile catalyst recovery.

Specific Preparation Method for 6-Ethyl-2-(3-methoxyphenyl)quinoline-4-carboxylic Acid

While direct literature on this exact compound is limited, its preparation can be inferred and adapted from closely related quinoline-4-carboxylic acid derivatives, particularly those with 2-aryl and 6-ethyl substitutions.

Stepwise Synthetic Route (Adapted from Patent CN102924374B)

| Step | Reaction Description | Conditions | Key Reagents | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Synthesis of 2-toluquinoline-4-carboxylic acid via condensation of isatin with acetone under basic conditions | 25-35 °C stirring, then reflux 5-15 h, pH adjusted to 5-6 | Isatin, NaOH, acetone, water | 99% | High purity intermediate, m.p. 238-240 °C |

| 2 | Condensation of 2-toluquinoline-4-carboxylic acid with phenyl aldehyde to form 2-vinyl-4-quinoline carboxylic acid | 95-105 °C, 1-6 h | 2-toluquinoline-4-carboxylic acid, phenyl aldehyde | 85% | Yellow solid, m.p. 294-295 °C |

| 3 | Cyclization/dehydration with diacetyl oxide | 115-125 °C, 2-8 h | 2-vinyl-4-quinoline carboxylic acid, diacetyl oxide | 93.4% | Yellow solid, m.p. 295-296 °C |

| 4 | Oxidation with potassium permanganate and sodium hydroxide | 35-45 °C, 2-8 h | Potassium permanganate, NaOH | Not specified | Produces quinoline-2,4-dicarboxylic acid |

| 5 | Decarboxylation and purification | Reflux with m-xylene, cooling, filtration | Quinoline-2,4-dicarboxylic acid, m-xylene | Not specified | Yields Cinchonic Acid derivative |

This method emphasizes mild reaction conditions, cost-effective reagents, and suitability for scale-up industrial production.

Adaptation for 6-Ethyl and 3-Methoxyphenyl Substituents

- The 6-ethyl group can be introduced by starting with appropriately substituted acetone derivatives or by using ethyl-substituted isatins or ketones in the Pfitzinger reaction.

- The 3-methoxyphenyl group at the 2-position can be incorporated by using 3-methoxybenzaldehyde or 3-methoxyacetophenone as the aryl source in the condensation step.

Catalytic and Green Chemistry Approaches

Magnetic Nanoparticle Catalysts

A novel catalyst, Fe3O4@SiO2@(CH2)3–urea–thiazole sulfonic acid chloride, has been demonstrated to catalyze the synthesis of 2-arylquinoline-4-carboxylic acids efficiently under solvent-free conditions at 80 °C, with yields up to 90% and short reaction times (30-60 min). The catalyst is magnetically recoverable and reusable, enhancing sustainability.

| Entry | Solvent | Temp (°C) | Catalyst (mg) | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| 1 | None (solvent-free) | 80 | 10 | 30 | 90 |

| 2 | Ethanol (reflux) | 78 | 10 | 90 | 85 |

| 3 | Water (reflux) | 100 | 10 | 90 | 75 |

Reaction Monitoring and Optimization

- Thin-layer chromatography (TLC) with n-hexane/ethyl acetate (4:6) is used to monitor reaction progress.

- Reaction conditions such as temperature, catalyst loading, and solvent choice are optimized to maximize yield and minimize reaction time.

Comparative Analysis of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Classical Pfitzinger Reaction | Uses isatin and ketones under basic conditions | Well-established, high yields | Longer reaction times, requires reflux |

| Microwave-Assisted Pfitzinger | Accelerated reaction, improved yields | Faster, energy-efficient | Requires microwave equipment |

| Magnetic Nanoparticle Catalysis | Solvent-free, reusable catalyst | Green chemistry, easy catalyst recovery | Catalyst synthesis complexity |

| Multi-Component Reactions | One-pot synthesis from anilines, aldehydes, pyruvic acid | Operational simplicity, mild conditions | Substrate scope may be limited |

Summary of Research Findings

- The Pfitzinger reaction remains the cornerstone for synthesizing quinoline-4-carboxylic acids, adaptable to various substitutions including 6-ethyl and 3-methoxyphenyl groups.

- Recent catalytic methods employing magnetic nanoparticles offer environmentally friendly alternatives with high efficiency and catalyst recyclability.

- Industrially, the stepwise method involving isatin condensation, aldehyde addition, cyclization, oxidation, and decarboxylation is favored for its cost-effectiveness and scalability.

- Reaction monitoring by TLC and optimization of temperature, catalyst, and solvent are critical for maximizing yield and purity.

Scientific Research Applications

The compound's biological activity is largely attributed to its ability to interact with various biomolecules, particularly proteins and enzymes. The quinoline core enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins. This interaction can lead to modifications that alter protein function and cellular signaling pathways.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, the compound's interaction with bacterial proteins may inhibit their function, leading to antibacterial effects against both Gram-positive and Gram-negative bacteria.

Antitumor Activity

Studies suggest that this compound may possess antitumor properties. Analogues of quinoline derivatives have been shown to inhibit cancer cell proliferation in various studies, indicating a potential role in cancer therapy.

Enzyme Inhibition

The compound's ability to modulate enzyme activity is another area of interest. It has been observed to interact with specific enzymes, potentially influencing metabolic pathways relevant to disease states.

Applications in Drug Development

The versatility of this compound as a building block for synthesizing more complex molecules makes it valuable in medicinal chemistry. Researchers are exploring its potential as a lead compound for developing new drugs targeting various diseases, including cancer and infectious diseases.

Case Study 1: Mycobacterium tuberculosis Inhibitors

A study focused on arylated quinoline carboxylic acids demonstrated their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. Compounds similar to 6-Ethyl-2-(3-methoxyphenyl)quinoline-4-carboxylic acid were synthesized and tested for their efficacy against both replicating and non-replicating strains of M. tuberculosis. Results showed promising inhibitory activity, highlighting the potential of quinoline derivatives in anti-tuberculosis therapy .

Case Study 2: Antibacterial and Antioxidant Activities

Another research project aimed at synthesizing new series of biquinoline derivatives showed significant antibacterial and antioxidant activities. The synthesized compounds were screened against various bacterial strains, revealing effective inhibition of growth, suggesting their potential use as therapeutic agents against multidrug-resistant infections .

Mechanism of Action

The mechanism of action of 6-Ethyl-2-(3-methoxyphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline ring structure allows it to intercalate with DNA, inhibiting the activity of topoisomerases and other enzymes involved in DNA replication . Additionally, the compound can bind to various receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Key Observations :

- Halogen vs. Alkyl Groups : Bromine at the 6-position (as in ) increases molecular weight and polarizability compared to ethyl, which may enhance lipophilicity but reduce solubility.

- Amino vs. Carboxylic Acid: The presence of a carboxylic acid at the 4-position (vs. amino in 4k ) enhances hydrogen-bonding capacity, critical for interactions with biological targets.

Antibacterial Activity

- 2-Phenylquinoline-4-carboxylic Acid Derivatives: Compounds with aryl groups at the 2-position exhibit notable antibacterial activity, as seen in and . For example, 2-(2-nitrophenyl)-quinoline-4-carboxylic acid derivatives show moderate to high activity against Gram-positive bacteria .

- Impact of Methoxy Position : 2-(3-Methoxyphenyl) analogs (e.g., ) may exhibit different activity profiles compared to 2-(4-methoxyphenyl) derivatives due to altered electronic effects and steric hindrance.

- Ethyl vs.

Biological Activity

6-Ethyl-2-(3-methoxyphenyl)quinoline-4-carboxylic acid is a quinoline derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by its complex structure, includes an ethyl group and a methoxyphenyl substituent, contributing to its potential therapeutic applications. Its molecular formula is C₁₉H₁₇NO₃, with a molecular weight of 307.35 g/mol. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antifungal Activity : Studies have shown promising antifungal properties against pathogens such as Candida albicans and Aspergillus niger.

- Inhibition of Alkaline Phosphatase : The compound has been identified as a potent scaffold for developing alkaline phosphatase inhibitors, which are crucial in various therapeutic contexts.

- Antimicrobial Properties : It has demonstrated significant antimicrobial effects against both Gram-positive and Gram-negative bacteria, as well as fungi .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Enzyme | Observed Effect |

|---|---|---|

| Antifungal | Candida albicans | Significant inhibition |

| Enzyme Inhibition | Alkaline Phosphatase | Potent inhibition |

| Antimicrobial | Streptococcus pyogenes, Pseudomonas aeruginosa | Strong antimicrobial effects |

The biological activity of this compound can be attributed to its interaction with various biological targets. The compound's structure allows it to bind effectively to enzymes and receptors involved in critical biochemical pathways.

Case Studies

- Antifungal Evaluation : A study evaluated the compound's effectiveness against Candida albicans, revealing an IC50 value that indicates strong antifungal activity compared to standard antifungal agents . The structure-activity relationship (SAR) analysis highlighted the importance of the methoxy group in enhancing efficacy.

- Antimicrobial Testing : In vitro tests conducted on a panel of bacterial strains demonstrated that the compound exhibited high antimicrobial activity, particularly against Streptococcus pyogenes and Pseudomonas aeruginosa. The results suggested that modifications in the quinoline structure could lead to enhanced antimicrobial potency .

- Alkaline Phosphatase Inhibition Study : The compound was tested for its ability to inhibit alkaline phosphatase, an enzyme linked to various physiological processes. Results showed that it could serve as a lead compound for developing new therapeutic agents targeting this enzyme .

Table 2: Case Study Results

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Antifungal Activity | In vitro assays | Strong inhibition against C. albicans |

| Antimicrobial Testing | Bacterial culture assays | High efficacy against multiple strains |

| Enzyme Inhibition | Enzyme kinetic assays | Potent inhibitor of alkaline phosphatase |

Q & A

Q. Methodology :

- Core Synthesis : Start with 2-(3-methoxyphenyl)quinoline-4-carboxylic acid derivatives. Convert the carboxylic acid to its acid chloride using SOCl₂ (reflux at 80°C for 5 h), followed by coupling with ethylamine derivatives (e.g., via NaH-mediated reactions in THF at 0°C to room temperature) .

- Yield Optimization : Adjust stoichiometry (e.g., 1.5 eq. amine, 1.1 eq. NaH) and solvent systems (e.g., THF vs. DMF). Monitor reaction progress via TLC (ethyl acetate/petroleum ether, 4:6) .

- Purification : Use silica gel column chromatography (20% ethyl acetate/petroleum ether) for isolation. Typical yields range from 72% to 80% depending on substituents .

Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be prioritized?

Q. Methodology :

- 1H/13C-NMR : Focus on quinoline ring protons (δ 8.1–8.4 ppm) and methoxy/ethyl groups (δ 3.8–4.3 ppm for OCH₃; δ 1.2–1.5 ppm for CH₂CH₃). Carboxylic acid protons may appear as broad singlets (~δ 10–12 ppm) .

- IR : Confirm carboxylic acid (1685–1700 cm⁻¹), quinoline C=N (1630–1650 cm⁻¹), and methoxy C-O (1250–1270 cm⁻¹) stretches .

- Mass Spectrometry : Use ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

How does the compound’s solubility vary across solvents, and what formulations enhance bioavailability in vitro?

Q. Methodology :

- Solubility Testing : Use polar aprotic solvents (DMSO, DMF) for stock solutions. For aqueous compatibility, prepare sodium salts by neutralizing the carboxylic acid with NaOH .

- Bioavailability : Optimize with co-solvents (e.g., PEG-400) or liposomal encapsulation for cell-based assays. Monitor stability via HPLC (retention time shifts indicate degradation) .

Advanced Research Questions

What mechanistic insights explain the compound’s biological activity in kinase inhibition assays?

Q. Methodology :

- Kinase Profiling : Use recombinant kinase panels (e.g., EGFR, Aurora kinases) with ATP-competitive assays. Measure IC₅₀ values via fluorescence polarization .

- Docking Studies : Perform molecular docking (e.g., AutoDock Vina) using X-ray crystal structures (e.g., PDB: 4LQM) to identify key interactions (e.g., H-bonding with quinoline C=O, hydrophobic packing with ethyl/methoxy groups) .

How do structural modifications at the 6-ethyl and 3-methoxyphenyl positions affect SAR in anticancer assays?

Q. Methodology :

- SAR Analysis : Synthesize analogs with substituent variations (e.g., 6-propyl, 3-ethoxy). Test cytotoxicity against cancer cell lines (e.g., MCF-7, HepG2) via MTT assays. Compare EC₅₀ values to establish trends .

- Data Interpretation : Increased hydrophobicity (e.g., 6-propyl) often enhances membrane permeability but may reduce solubility. Electron-withdrawing groups on the phenyl ring (e.g., Cl, F) improve target affinity .

How can conflicting data on metabolic stability in hepatic microsomes be resolved?

Q. Methodology :

- Controlled Studies : Compare metabolic half-life (t₁/₂) across species (e.g., human vs. rat microsomes). Use LC-MS/MS to identify metabolites (e.g., hydroxylation at quinoline C6 or ethyl group oxidation) .

- Enzyme Inhibition : Co-incubate with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint metabolic pathways. Adjust experimental conditions (e.g., NADPH concentration) to standardize assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.